(2R,3S)-2-Methylpiperidine-3-carbonitrile hydrochloride (CAS 1374654-17-7) is a highly specified chiral building block procured for advanced pharmaceutical synthesis and medicinal chemistry. Featuring a sterically defining alpha-methyl group and a versatile beta-cyano moiety on a saturated nitrogen heterocycle, this compound serves as a rigid, stereochemically pure scaffold . Procuring the hydrochloride salt form ensures a stable, crystalline solid that mitigates the volatility and oxidative degradation risks typically associated with free base piperidines, providing a reliable baseline for reproducible scale-up and precise stoichiometric control in API manufacturing [1].
Generic substitution with racemic mixtures, alternative regioisomers, or the free base form introduces severe process inefficiencies and performance failures. Substituting the enantiopure (2R,3S) form with a racemate necessitates late-stage chiral resolution, which mathematically caps the theoretical yield of the desired enantiomer at 50% and drastically increases solvent and purification costs . Furthermore, utilizing the free base instead of the hydrochloride salt often results in handling difficulties due to its propensity to exist as a viscous, hygroscopic oil that degrades upon prolonged exposure to air, compromising assay reproducibility [1]. Finally, shifting to a different regioisomer, such as 3-methylpiperidine-4-carbonitrile, fundamentally alters the spatial vector of the cyano group and the steric environment of the amine, rendering the analog structurally incompatible for target-specific pharmacophore modeling .
The procurement of the hydrochloride salt provides a critical advantage in material handling and stability over the free base equivalent. Piperidine derivatives with low molecular weights often present as volatile or viscous liquids in their free base form, complicating precise weighing and increasing susceptibility to atmospheric oxidation [1]. The HCl salt converts the compound into a stable, free-flowing crystalline powder with a significantly elevated melting point and extended shelf-life under ambient anhydrous conditions.
| Evidence Dimension | Physical state and handling stability |
| Target Compound Data | HCl salt (solid, high stability, precise stoichiometric weighing) |
| Comparator Or Baseline | Free base (liquid/oil, prone to oxidation and volatility) |
| Quantified Difference | Extended shelf-life and elimination of handling-related mass variance. |
| Conditions | Standard laboratory storage and ambient weighing conditions |
Procuring the solid HCl salt ensures accurate dosing and reduces batch-to-batch variability caused by degradation, which is essential for GMP-aligned manufacturing.
Utilizing the pre-resolved (2R,3S) stereoisomer directly impacts the overall yield and cost-efficiency of downstream API synthesis. When a racemic mixture is used as a substitute, chemists must employ chiral chromatography or diastereomeric salt resolution at a later stage, which restricts the maximum theoretical yield of the desired product to 50% . By starting with the enantiopure (2R,3S)-2-Methylpiperidine-3-carbonitrile hydrochloride, the synthetic route bypasses this bottleneck, effectively doubling the throughput of the target stereoisomer and eliminating the need for expensive chiral separation media .
| Evidence Dimension | Maximum theoretical yield of target enantiomer |
| Target Compound Data | Enantiopure (2R,3S) starting material (~100% theoretical retention of stereocenter) |
| Comparator Or Baseline | Racemic mixture (capped at 50% theoretical yield post-resolution) |
| Quantified Difference | 2x increase in theoretical yield for the desired chiral product. |
| Conditions | Multi-step asymmetric synthesis requiring a specific stereoisomer |
Eliminating late-stage chiral resolution drastically reduces raw material waste and lowers the overall cost of goods sold (COGS) in pharmaceutical scale-up.
The presence of the methyl group at the 2-position provides critical steric shielding to the adjacent secondary amine, differentiating its reactivity from unsubstituted analogs like piperidine-3-carbonitrile. This steric bulk modulates the nucleophilicity of the nitrogen, which can prevent over-alkylation and improve chemoselectivity during complex coupling reactions [1]. In medicinal chemistry, this specific (2R,3S) spatial arrangement ensures that the resulting N-substituent and the 3-cyano group are locked into a precise conformational relationship, a strict requirement for high-affinity binding in targeted receptor pockets .
| Evidence Dimension | N-functionalization chemoselectivity and conformational rigidity |
| Target Compound Data | 2-Methylpiperidine-3-carbonitrile (sterically modulated amine, defined vector) |
| Comparator Or Baseline | Piperidine-3-carbonitrile (unhindered amine, highly reactive, flexible) |
| Quantified Difference | Enhanced control over mono- vs. di-alkylation and fixed spatial vectors for pharmacophore alignment. |
| Conditions | N-alkylation/acylation reactions and receptor binding modeling |
The specific regiochemistry prevents unwanted side reactions during synthesis and provides the exact 3D geometry required for advanced drug discovery programs.
The enantiopure nature of the (2R,3S) isomer makes it a highly effective starting material for synthesizing complex pharmaceutical APIs, such as kinase inhibitors or GPCR modulators, where the exact spatial orientation of the piperidine substituents dictates biological activity and off-target toxicity .
The combination of a protected secondary amine (as an HCl salt) and a reactive cyano group allows for orthogonal synthetic strategies. The cyano group can be selectively reduced to a primary amine or hydrolyzed to a carboxylic acid, generating diverse bifunctional building blocks for combinatorial library synthesis without compromising the piperidine core [1].
The steric bulk of the 2-methyl group combined with the 3-position functionalization provides a rigid, conformationally restricted scaffold. This is highly valuable in the design of peptidomimetics, where locking the molecular conformation is necessary to enhance proteolytic stability and receptor affinity .